Biochemical Binding Affinity (Ki): Simeprevir vs. First-Generation Linear PIs Telaprevir and Boceprevir
In biochemical assays using recombinant HCV NS3/4A proteases, simeprevir demonstrates substantially tighter binding than first-generation linear protease inhibitors. For genotype 1a, simeprevir exhibits a median Ki of 0.5 nM [1], compared with telaprevir at 7 nM [2] and boceprevir at 14 nM [3]. This represents a 14-fold and 28-fold improvement in binding affinity, respectively. For genotype 1b, simeprevir's Ki is 1.4 nM, while boceprevir's Ki is also 14 nM for genotype 1b [1][3]. Notably, the second-generation macrocyclic PI grazoprevir achieves even lower Ki values (0.01 nM for both gt1a and gt1b) [4], indicating that within the macrocyclic class, simeprevir occupies an intermediate potency tier substantially above first-generation compounds but below the most potent pan-genotypic macrocyclic PIs.
| Evidence Dimension | Biochemical inhibitory constant (Ki) against recombinant HCV NS3/4A protease |
|---|---|
| Target Compound Data | Simeprevir: Ki = 0.5 nM (gt1a), 1.4 nM (gt1b) |
| Comparator Or Baseline | Telaprevir: Ki = 7 nM (gt1 H strain); Boceprevir: Ki = 14 nM (gt1a and gt1b); Grazoprevir: Ki = 0.01 nM (gt1a), 0.01 nM (gt1b) |
| Quantified Difference | Simeprevir vs. telaprevir: ~14-fold more potent (gt1a); Simeprevir vs. boceprevir: ~28-fold more potent (gt1a); Grazoprevir vs. simeprevir: ~50-fold more potent (gt1a/1b) |
| Conditions | Recombinant HCV NS3/4A protease biochemical assays; genotype-specific median Ki values from separate published studies; no unified head-to-head assay |
Why This Matters
For procurement decisions involving HCV PI selection in in vitro pharmacology or biochemical screening panels, simeprevir's ~14–28-fold greater binding affinity over first-generation PIs translates to lower working concentrations, reduced off-target risk at equivalent antiviral coverage, and a more favorable biochemical-to-cellular potency ratio — a key consideration for assay design and reagent sourcing.
- [1] RxReasoner. Simeprevir — Mechanism of Action: Biochemical Assay Ki Values (gt1a: 0.5 nM; gt1b: 1.4 nM). View Source
- [2] MedChemExpress. Telaprevir (VX-950) Datasheet: Ki = 7 nM for genotype 1 (H strain) NS3 protease domain plus NS4A cofactor peptide. View Source
- [3] MedChemExpress. Boceprevir (EBP 520) Datasheet: Ki = 14 nM in enzyme assay for genotype 1a and 1b NS3/4A protease. View Source
- [4] Adooq. Grazoprevir (MK-5172) Datasheet: Ki values: 0.01 nM (gt1b), 0.01 nM (gt1a), 0.08 nM (gt2a), 0.15 nM (gt2b), 0.90 nM (gt3a). View Source
